molecular formula C14H16ClN3O B6010196 4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide

4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide

Cat. No.: B6010196
M. Wt: 277.75 g/mol
InChI Key: WYVLIQCWLMRAJM-UHFFFAOYSA-N
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Description

4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide typically involves the following steps:

    Formation of the pyrazole moiety: This can be achieved by reacting 1-ethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the benzamide core: The pyrazole derivative is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide
  • 4-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzamide
  • 4-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide

Uniqueness

4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide is unique due to the specific positioning of the pyrazole moiety and the chloro group, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-3-18-10-11(8-16-18)9-17(2)14(19)12-4-6-13(15)7-5-12/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVLIQCWLMRAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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